Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Overview
Description
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O31. It has a molecular weight of 216.62 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate. However, it’s worth noting that this compound is available for purchase from various chemical suppliers, indicating that its synthesis is achievable2.Molecular Structure Analysis
The molecular structure of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is based on its molecular formula, C8H9ClN2O31. However, detailed structural information such as the bond lengths and angles couldn’t be found in the available resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate are not fully documented in the available resources. However, given its molecular weight of 216.62 g/mol1, it can be inferred that it’s a relatively small molecule, which may influence its physical and chemical properties.Scientific Research Applications
Applications in Environmental and Chemical Research
Environmental Impact and Methanogenesis : Research on methanogenic pathways using stable carbon isotopic signatures has shed light on the environmental impact of chemical compounds, including those similar to methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate. The study by Conrad (2005) delves into how acetate and other precursors contribute to methane production in various environments, offering insights into the carbon cycle and greenhouse gas emissions (Conrad, 2005).
Synthetic Methodologies for Pharmaceutical Compounds : Saeed et al. (2017) explore the developments in synthetic methods for the antithrombotic drug (S)-clopidogrel, highlighting the importance of efficient synthetic approaches for pharmaceuticals. This research underlines the relevance of innovative synthetic methodologies for compounds with complex structures, potentially including methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate (Saeed et al., 2017).
Wastewater Treatment and Pesticide Industry : A study on treatment options for wastewater from the pesticide industry by Goodwin et al. (2018) addresses the challenges of removing toxic pollutants, including compounds similar to methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate. The research suggests biological processes and activated carbon as effective treatments, highlighting the importance of managing environmental pollutants (Goodwin et al., 2018).
Safety And Hazards
Specific safety and hazard information for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is not readily available2. However, as with all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.
Future Directions
The future directions for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate are not clear from the available resources. Its potential applications could be better understood with more research into its properties and possible uses.
properties
IUPAC Name |
methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRCZEMNPQCPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254627 | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |
CAS RN |
171096-34-7 | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171096-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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